

Spectroscopic Profile of 4-Methoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxycinnamic Acid

Cat. No.: B028495

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxycinnamic Acid**, a compound of interest in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-Methoxycinnamic Acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent
7.63	d	16.0	H-7	CDCl ₃
7.48	d	8.7	H-2, H-6	CDCl ₃
6.90	d	8.7	H-3, H-5	CDCl ₃
6.31	d	16.0	H-8	CDCl ₃
3.83	s	-	-OCH ₃	CDCl ₃
12.0 (approx.)	br s	-	-COOH	CDCl ₃
7.64	d	15.9	H-7	CD ₃ OD
7.54	d	8.8	H-2, H-6	CD ₃ OD
6.95	d	8.8	H-3, H-5	CD ₃ OD
6.34	d	15.9	H-8	CD ₃ OD
3.83	s	-	-OCH ₃	CD ₃ OD

¹³C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (δ) ppm	Assignment	Solvent
171.1	C-9 (C=O)	DMSO-d ₆
161.0	C-4	DMSO-d ₆
145.1	C-7	DMSO-d ₆
130.8	C-2, C-6	DMSO-d ₆
126.9	C-1	DMSO-d ₆
115.7	C-8	DMSO-d ₆
114.6	C-3, C-5	DMSO-d ₆
55.5	-OCH ₃	DMSO-d ₆
167.7	C-9 (C=O)	CDCl ₃
161.6	C-4	CDCl ₃
145.0	C-7	CDCl ₃
129.9	C-2, C-6	CDCl ₃
127.2	C-1	CDCl ₃
115.5	C-8	CDCl ₃
114.5	C-3, C-5	CDCl ₃
55.5	-OCH ₃	CDCl ₃

Infrared (IR) Spectroscopy

Key IR Absorption Bands (Solid, KBr Pellet/Nujol Mull)[[2](#)]

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
1680-1710	Strong	C=O stretch (Carboxylic Acid)
1625-1640	Medium	C=C stretch (Alkenyl)
1590-1610	Medium	C=C stretch (Aromatic)
1250-1300	Strong	C-O stretch (Aryl Ether) & O-H bend
1170-1200	Strong	C-O stretch (Carboxylic Acid)
980	Strong	=C-H bend (trans-Alkene)
830	Strong	C-H bend (para-disubstituted Aromatic)

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
178	100	[M] ⁺ (Molecular Ion)
177	95	[M-H] ⁺
163	40	[M-CH ₃] ⁺
147	35	[M-OCH ₃] ⁺
135	80	[M-COOH] ⁺
133	50	[M-CH ₃ O-CO] ⁺
105	30	[C ₇ H ₅ O] ⁺
77	25	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **4-Methoxycinnamic Acid** was accurately weighed and dissolved in approximately 0.7 mL of deuterated solvent (CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- The sample was gently agitated to ensure complete dissolution.

Instrument Parameters (^1H and ^{13}C NMR):

- Spectrometer: 400 MHz NMR Spectrometer
- ^1H NMR:
 - Pulse Program: Standard single-pulse sequence
 - Acquisition Time: 2-3 seconds
 - Relaxation Delay: 1-2 seconds
 - Number of Scans: 16-64
 - Spectral Width: -2 to 14 ppm
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds

- Number of Scans: 1024-4096
- Spectral Width: -10 to 220 ppm
- Processing:
 - Fourier transformation was applied to the free induction decay (FID).
 - Phase and baseline corrections were performed manually.
 - Chemical shifts were referenced to the residual solvent peak (CDCl_3 : δ 7.26 for ^1H , δ 77.16 for ^{13}C ; DMSO-d_6 : δ 2.50 for ^1H , δ 39.52 for ^{13}C).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- The ATR crystal (e.g., diamond or germanium) was cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum was recorded.
- A small amount of solid **4-Methoxycinnamic Acid** was placed directly onto the ATR crystal.
- The pressure arm was engaged to ensure firm and uniform contact between the sample and the crystal.
- The IR spectrum was recorded over the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio.
- The resulting spectrum was baseline corrected and the peak positions were identified.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization):

- To increase volatility, **4-Methoxycinnamic Acid** was derivatized to its trimethylsilyl (TMS) ester.
- Approximately 1 mg of the sample was dissolved in 100 μL of a suitable solvent (e.g., pyridine).

- 100 μ L of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) was added.
- The mixture was heated at 60-70°C for 30 minutes to ensure complete derivatization.

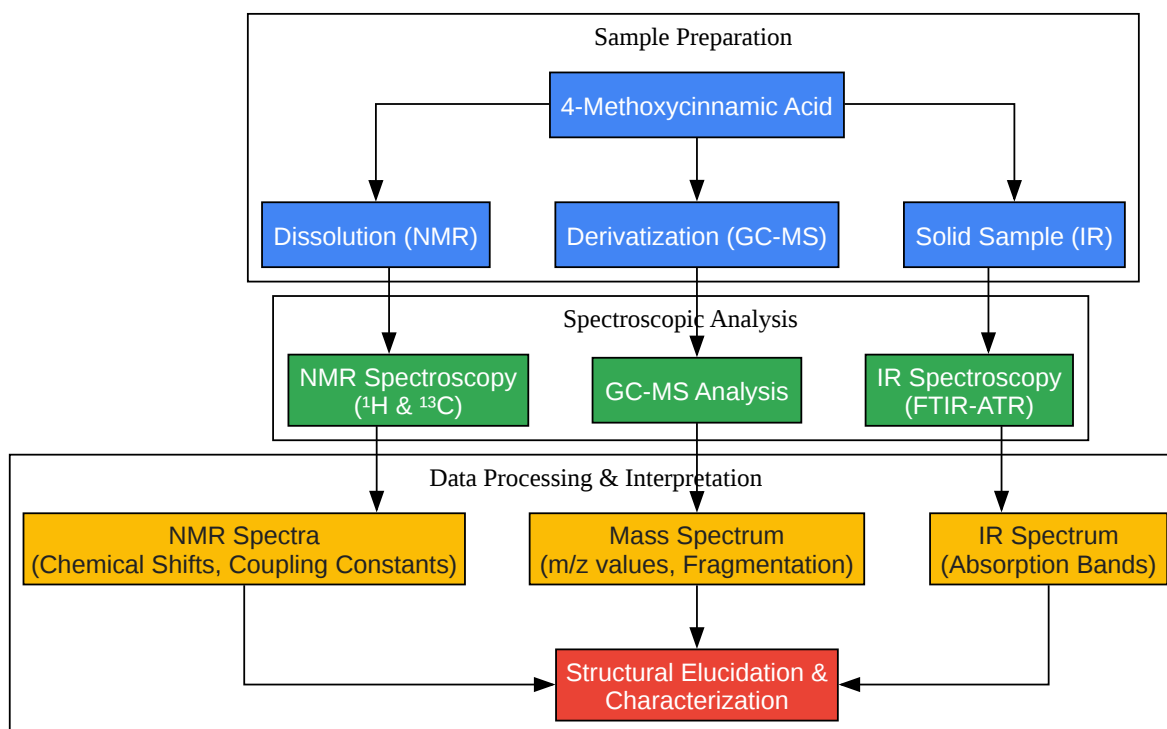
GC-MS Parameters:

- Gas Chromatograph:
 - Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness, 5% phenyl methyl polysiloxane capillary column.
 - Injector Temperature: 250°C
 - Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injection Volume: 1 μ L (splitless injection).
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-550.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Methoxycinnamic Acid**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-METHOXYCINNAMIC ACID(943-89-5) ¹³C NMR [m.chemicalbook.com]

- 2. 4-METHOXYCINNAMIC ACID(943-89-5) IR Spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxycinnamic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028495#spectroscopic-data-nmr-ir-ms-of-4-methoxycinnamic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com